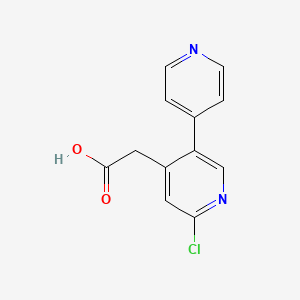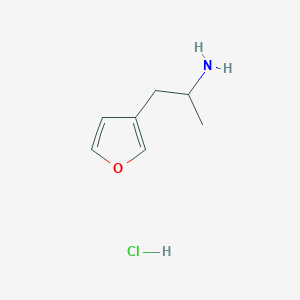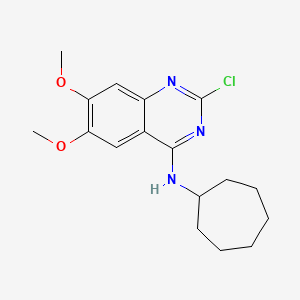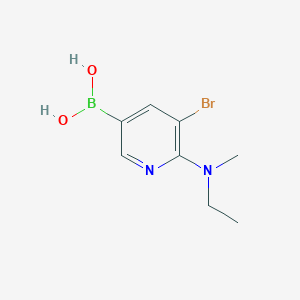
(5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-6-(ethyl(methyl)amino)pyridine with a boronic acid derivative under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity, making the process efficient for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules .
Biology
Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active compounds .
Medicine
In medicine, (5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronic acid is being explored for its potential use in drug development. Its unique chemical properties allow for the creation of novel drug candidates with improved efficacy and safety profiles .
Industry
Industrially, this compound is used in the production of advanced materials and chemicals. Its role in Suzuki-Miyaura coupling reactions makes it a key component in the manufacture of various industrial products .
Mecanismo De Acción
The mechanism of action of (5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronic acid primarily involves its participation in Suzuki-Miyaura coupling reactions. In these reactions, the compound acts as a boronic acid reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. The molecular targets and pathways involved include the palladium catalyst and the organic substrates undergoing coupling .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative used in similar coupling reactions.
2-Bromo-6-methylpyridine: A brominated pyridine derivative with similar reactivity.
4-Pyridinylboronic acid: Used in palladium-catalyzed coupling reactions and has applications in drug development.
Uniqueness
(5-Bromo-6-(ethyl(methyl)amino)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern and the presence of both bromine and boronic acid functional groups. This combination allows for versatile reactivity and makes it particularly useful in complex organic synthesis .
Propiedades
Fórmula molecular |
C8H12BBrN2O2 |
|---|---|
Peso molecular |
258.91 g/mol |
Nombre IUPAC |
[5-bromo-6-[ethyl(methyl)amino]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H12BBrN2O2/c1-3-12(2)8-7(10)4-6(5-11-8)9(13)14/h4-5,13-14H,3H2,1-2H3 |
Clave InChI |
WGWDYNMKAJCDSJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)N(C)CC)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


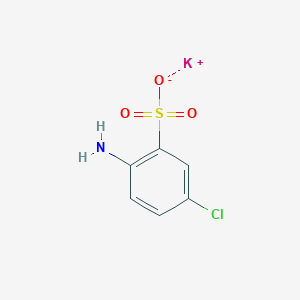
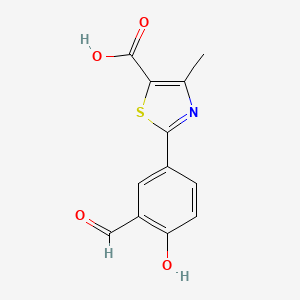
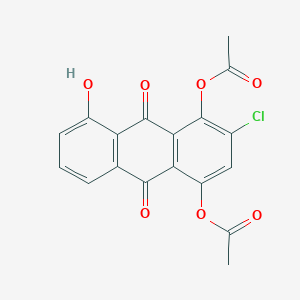
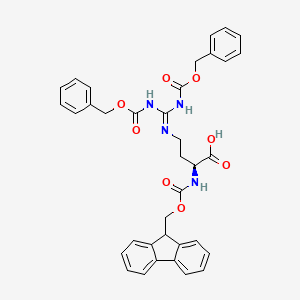
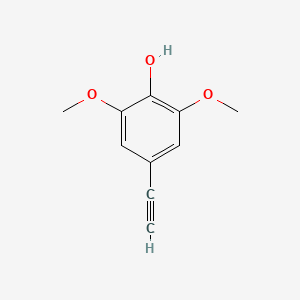
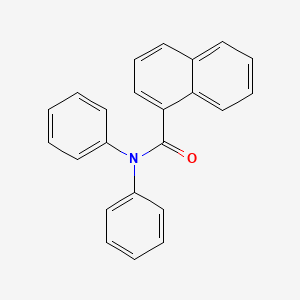
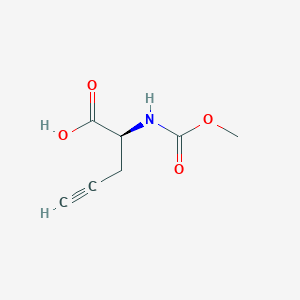
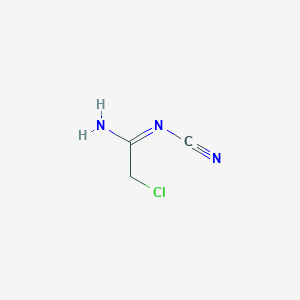
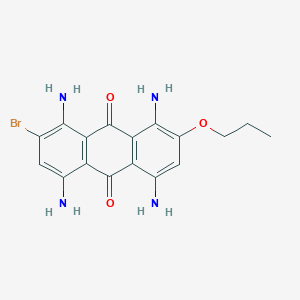
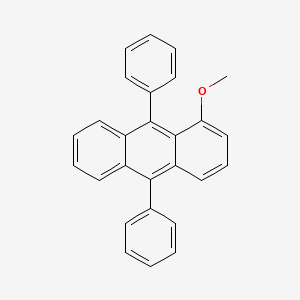
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
